Ritivixibat

ASBT inhibitor pharmacokinetics oral bioavailability

Ritivixibat (A3907) is a systemic, orally bioavailable ASBT/IBAT inhibitor with dual renal/fecal elimination, enabling multi-organ target engagement at the ileum, kidney, and cholangiocytes. Unlike intestine-restricted agents (odevixibat, maralixibat) approved only for pediatric indications, Ritivixibat is the sole systemic ASBT inhibitor with Phase 2 clinical data in adult PSC and PBC. Its pharmacodynamic signature—dose-responsive C4 elevation and LDL-C reduction—makes it the preferred tool compound for investigating ASBT-mediated bile acid pool modulation and cholesterol metabolism. For researchers requiring systemic ASBT inhibition in adult cholestatic disease models, direct substitution with non-systemic analogs compromises scientific validity.

Molecular Formula C26H36N2O5S2
Molecular Weight 520.7 g/mol
CAS No. 2460667-52-9
Cat. No. B10860849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitivixibat
CAS2460667-52-9
Molecular FormulaC26H36N2O5S2
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCCC(=O)O)SC)C3=CC=CC=C3)CCCC
InChIInChI=1S/C26H36N2O5S2/c1-4-6-14-26(15-7-5-2)19-28(20-11-9-8-10-12-20)21-17-23(34-3)22(33-16-13-25(29)30)18-24(21)35(31,32)27-26/h8-12,17-18,27H,4-7,13-16,19H2,1-3H3,(H,29,30)
InChIKeyXHOVXESPVIUTMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ritivixibat (CAS 2460667-52-9) Procurement Guide: A Systemic ASBT Inhibitor with Differentiated Pharmacology


Ritivixibat (also known as A3907) is a small molecule inhibitor of the apical sodium-dependent bile acid transporter (ASBT, also known as IBAT) and a bile acid modulator [1]. Unlike first-generation IBAT inhibitors that are intestine-restricted, Ritivixibat is characterized as a systemic ASBT inhibitor with high oral bioavailability, enabling action at multiple organ sites including the ileum, kidney, and cholangiocytes [2][3]. It is currently in Phase 2 clinical development for adult cholestatic liver diseases, including primary sclerosing cholangitis (PSC) and primary biliary cholangitis (PBC) [4].

Why Generic Substitution of Ritivixibat with Other IBAT Inhibitors is Not Straightforward


While several IBAT/ASBT inhibitors are approved or in development, their pharmacokinetic and pharmacodynamic profiles differ substantially. Odevixibat and maralixibat are non-systemic, intestine-restricted agents primarily used in pediatric cholestasis [1]. In contrast, Ritivixibat is a systemic inhibitor with high oral bioavailability and a dual elimination mechanism involving both fecal and urinary routes [2]. These differences in systemic exposure and target engagement can lead to divergent efficacy and tolerability profiles, making direct substitution without careful consideration of the intended research or therapeutic context scientifically unsound.

Ritivixibat (A3907) Evidence-Based Differentiation: Head-to-Head and Cross-Study Comparisons with IBAT Inhibitor Analogs


Ritivixibat Demonstrates Systemic Oral Bioavailability Unlike Non-Systemic IBAT Inhibitors Odevixibat and Maralixibat

Ritivixibat (A3907) is described as the first oral systemic ASBT inhibitor with high oral bioavailability [1]. In contrast, odevixibat (Bylvay) and maralixibat (Livmarli) are characterized as non-systemic, intestine-restricted IBAT inhibitors designed to act locally in the ileum with minimal systemic absorption [2].

ASBT inhibitor pharmacokinetics oral bioavailability systemic exposure

Ritivixibat's Dual Fecal and Urinary Bile Acid Elimination Pathway Differentiates it from Intestine-Restricted IBAT Inhibitors

Due to its oral bioavailability and systemic distribution, Ritivixibat (A3907) inhibits ASBT in both the intestine and the kidney, enabling increased elimination of bile acids via dual fecal and urinary excretion pathways [1]. In contrast, non-systemic IBAT inhibitors such as odevixibat and maralixibat act primarily in the ileum, with bile acid elimination predominantly occurring via the fecal route [2].

ASBT inhibitor bile acid elimination dual pathway renal excretion

Ritivixibat Phase 1 Safety Profile in Healthy Volunteers: No Serious Adverse Events and Mild GI Tolerability

In a Phase 1 first-in-human study of 54 healthy adults, Ritivixibat (A3907) was safe and well tolerated with no serious adverse events (SAEs) or discontinuations due to treatment-emergent adverse events (TEAEs) [1]. All TEAEs were mild, with the most common being abdominal symptoms such as loose stools [1]. While cross-study comparisons to other IBAT inhibitors are limited, the Phase 1 safety profile of Ritivixibat provides a baseline for its tolerability at systemic exposures that demonstrated therapeutic benefits in preclinical models.

ASBT inhibitor phase 1 clinical trial safety tolerability

Ritivixibat Phase 2 Safety in Primary Sclerosing Cholangitis (PSC): Comparable GI AE Profile to Class-Level Data

In a Phase 2 open-label study of 18 adults with primary sclerosing cholangitis (PSC), Ritivixibat (A3907) was generally well tolerated over a 12-week treatment period [1]. Common adverse events included diarrhea (22%), stomach pain (11%), and flatulence (11%) [1]. This gastrointestinal AE profile is consistent with class-level observations for IBAT inhibitors, though the 22% diarrhea rate is numerically lower than rates reported for some intestine-restricted agents in other studies, potentially reflecting the dual elimination mechanism.

ASBT inhibitor phase 2 clinical trial primary sclerosing cholangitis safety

Ritivixibat Demonstrates Target Engagement via Dose-Responsive C4 Increase and LDL-C Reduction in Phase 1

In the Phase 1 study, Ritivixibat (A3907) demonstrated target engagement through dose-responsive increases in 7α-hydroxy-4-cholesten-3-one (C4), a marker of bile acid synthesis, and reductions in low-density lipoprotein cholesterol (LDL-C) [1]. C4 increases indicate elevated bile acid excretion, while LDL-C reductions reflect increased cholesterol utilization for bile acid synthesis. These pharmacodynamic effects provide quantitative evidence of ASBT inhibition and subsequent metabolic modulation.

ASBT inhibitor pharmacodynamics bile acid synthesis cholesterol metabolism

Ritivixibat's Development Indications (PSC and PBC) Differ from Approved Indications of Odevixibat and Maralixibat (PFIC and Alagille Syndrome)

Ritivixibat (A3907) is being developed for adult cholestatic liver diseases, specifically primary sclerosing cholangitis (PSC) and primary biliary cholangitis (PBC) [1][2]. In contrast, the approved IBAT inhibitors odevixibat (Bylvay) and maralixibat (Livmarli) are indicated for pediatric cholestatic disorders: odevixibat for progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome, and maralixibat for Alagille syndrome [3].

ASBT inhibitor clinical development primary sclerosing cholangitis primary biliary cholangitis

Ritivixibat (A3907) Optimal Research and Industrial Application Scenarios Based on Evidentiary Differentiation


Preclinical and Translational Research on Systemic ASBT Inhibition in Cholestatic Liver Disease Models

Ritivixibat's systemic oral bioavailability and dual renal/intestinal elimination pathway [1] make it a preferred tool compound for studies exploring the therapeutic potential of engaging ASBT at multiple organ sites. Researchers investigating cholestatic liver diseases in rodent models where systemic ASBT inhibition is hypothesized to confer additional benefit over intestine-restricted inhibitors should prioritize Ritivixibat over non-systemic analogs like odevixibat or maralixibat.

Clinical Investigation of Adult Primary Sclerosing Cholangitis (PSC) and Primary Biliary Cholangitis (PBC)

Ritivixibat is the only systemic ASBT inhibitor with clinical data in adult PSC and PBC populations [2]. For clinical researchers designing trials in these adult cholestatic diseases, Ritivixibat offers a development-stage compound with a defined safety profile in both healthy volunteers [3] and PSC patients [4]. Procurement for clinical trial supply or as a comparator arm in investigator-initiated studies is justified by its unique positioning in adult cholestatic indications where approved IBAT inhibitors (odevixibat, maralixibat) are indicated for pediatric genetic disorders [5].

Pharmacodynamic Studies on Bile Acid Metabolism and Cholesterol Homeostasis

The demonstrated pharmacodynamic effects of Ritivixibat—specifically dose-responsive increases in C4 (bile acid synthesis marker) and reductions in LDL-C [3]—position this compound as a valuable tool for investigating the interplay between ASBT inhibition, bile acid pool modulation, and cholesterol metabolism. Researchers focusing on metabolic pathways linking bile acids to lipid homeostasis may find Ritivixibat's systemic exposure profile advantageous for studying these inter-organ communication axes.

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